An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
An In-Depth Technical Guide to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, established synthesis protocols, spectroscopic characterization, and its role as a valuable scaffold in drug discovery.
Core Molecular and Physicochemical Properties
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is a substituted aromatic tetrazole. The presence of the bromine atom and the nitrogen-rich tetrazole ring imparts specific chemical characteristics that are pivotal for its application in synthetic and medicinal chemistry.
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 225.05 g/mol | [1][2] |
| Molecular Formula | C₇H₅BrN₄ | [1][2][3] |
| Exact Mass | 223.969759 g/mol | [2][3] |
| CAS Number | 65697-41-8 | [1] |
| Appearance | White to pale yellow crystalline powder | [4] |
| InChI Key | CRCFDMMRNPZPJY-UHFFFAOYSA-N | [2][3] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction. A well-established and efficient method involves the reaction of a primary amine (3-bromoaniline) with sodium azide and an orthoformate, often catalyzed by an acid.[1]
Experimental Protocol
A general and reliable procedure for the synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole is as follows[1]:
-
Reaction Setup: In a round-bottomed flask, combine 3-bromoaniline (2 mmol), sodium azide (2 mmol), and triethyl orthoformate (2.4 mmol).
-
Solvent and Catalyst: Add glycerol (8 mL) as the solvent and a catalytic amount of triflimide (HNTf₂, 5 mol%).
-
Rationale: Glycerol serves as a high-boiling, polar solvent suitable for this reaction. The acid catalyst is crucial for activating the orthoformate and facilitating the formation of the key intermediate.
-
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with cold water (5 mL).
-
Extraction: Extract the aqueous mixture with a hexane/ethyl acetate solution (95:5, 3 x 10 mL).
-
Rationale: This solvent system is chosen to selectively extract the desired product from the polar glycerol and aqueous phase, leaving behind inorganic salts and other polar impurities.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Concentrate the dried organic phase under reduced pressure. Recrystallize the resulting residue from an ethyl acetate/hexane mixture (2:1) to yield the pure 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthesis workflow for 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
Spectroscopic Characterization
Confirmation of the molecular structure is achieved through standard spectroscopic techniques.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The successful formation of the tetrazole is confirmed by the disappearance of the characteristic N-H stretching bands of the primary amine precursor and the appearance of new bands corresponding to the tetrazole ring system (around 1100-1140 cm⁻¹) and C=N stretching (1620-1680 cm⁻¹).[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals in the aromatic region (typically δ = 7.80–8.40 ppm) corresponding to the protons on the bromophenyl ring, along with a distinct singlet for the proton on the tetrazole ring (C5-H).[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]+ corresponding to the calculated molecular weight (225.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[2]
Applications in Drug Discovery and Medicinal Chemistry
The tetrazole ring is a critical pharmacophore in modern drug design.[4] Its significance stems primarily from its function as a bioisostere for the carboxylic acid group.[4][6][7]
Bioisosterism and Physicochemical Advantages
The tetrazole moiety mimics the acidic proton and planar structure of a carboxylic acid but offers several advantages:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[6][8]
-
Lipophilicity: It can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[4]
-
Receptor Binding: The delocalized negative charge of the deprotonated tetrazole anion can engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.[4]
The compound 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole serves as a versatile building block for creating more complex drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a drug candidate.
Conceptual Role in Drug Design
The diagram below illustrates the principle of bioisosterism, where the tetrazole-containing fragment can replace a carboxylic acid in a hypothetical drug molecule to improve its properties.
Caption: Tetrazole as a bioisostere for a carboxylic acid in drug design.
Safety and Handling
As with all chemical reagents, 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole and its derivatives should be handled with appropriate care in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][10][11][12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[10][11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][12][13]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[10][11][13]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Tetrazole - Wikipedia. Wikipedia. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]
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Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Institutes of Health. [Link]
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